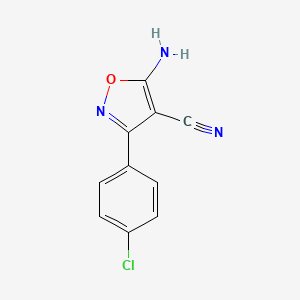

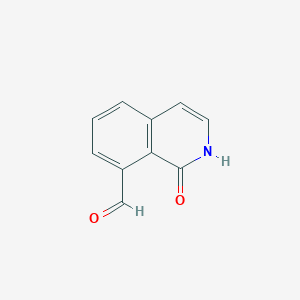

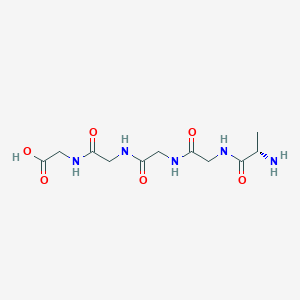

1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of isoquinoline derivatives like IDOIC can be achieved through various methods. One of the promising methods is microwave irradiation synthesis, which is pollution-free, energy-efficient, less time-consuming, and can be performed under solvent-free conditions .Molecular Structure Analysis

The molecular formula of IDOIC is C10H7NO2, and it has a molecular weight of 173.17 . The InChI code for IDOIC is 1S/C10H7NO2/c12-6-8-3-1-2-7-4-5-11-10 (13)9 (7)8/h1-6H, (H,11,13) .Wissenschaftliche Forschungsanwendungen

Synthesis and Catalytic Applications

The chemistry of quinoline derivatives, including 1,2-dihydro-1-oxoisoquinoline-8-carbaldehyde, has been explored extensively due to their potential in synthesizing complex heterocyclic compounds. For instance, quinoline derivatives have been used as precursors for synthesizing fused or binary heterocyclic systems with potential biological activities (Hamama et al., 2018). Furthermore, quinoline derivatives have been utilized in the synthesis of novel ruthenium(II) carbonyl complexes, which serve as efficient catalysts for catalytic amidation reactions, demonstrating their significance in the development of new synthetic methodologies (Selvamurugan et al., 2016).

Ligand Design for Metal Coordination

Quinoline derivatives have also been explored as ligands for the coordination of rare-earth metal(III) ions, expanding the potential applications of these compounds in materials science and coordination chemistry. The ability to form stable complexes with rare-earth ions highlights the utility of quinoline derivatives in designing new materials with specific magnetic, optical, or catalytic properties (Albrecht et al., 2005).

Material Science and Sensing Applications

Quinoline derivatives have been identified as potential chemosensors for metal ions, demonstrating the versatility of these compounds beyond traditional synthetic and catalytic applications. For example, specific quinoline-based Schiff bases have shown high selectivity and sensitivity for Al3+ ions in weak acid aqueous media, indicating their potential use as fluorescent sensors for environmental and analytical purposes (Jiang et al., 2011).

Corrosion Inhibition

The study of quinoline derivatives extends to the field of corrosion science, where these compounds have been evaluated as corrosion inhibitors for metals in acidic environments. Their effectiveness in preventing metal dissolution showcases the applicability of quinoline derivatives in industrial maintenance and the protection of metal infrastructure (Lgaz et al., 2017).

Zukünftige Richtungen

Wirkmechanismus

Target of action

Quinolines are known to interact with various biological targets, including enzymes, receptors, and ion channels. The specific target would depend on the exact structure and functional groups present in the quinoline compound .

Mode of action

The interaction of quinolines with their targets can lead to changes in the activity of the target, which can result in therapeutic effects. For example, some quinolines are known to inhibit enzymes, thereby reducing the production of certain disease-causing molecules .

Biochemical pathways

Quinolines can affect various biochemical pathways depending on their specific targets. For instance, if a quinoline compound inhibits an enzyme involved in a particular metabolic pathway, it can alter the flow of that pathway .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of quinolines can vary widely depending on their specific structures. Some quinolines are well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .

Result of action

The molecular and cellular effects of quinoline compounds can range from changes in enzyme activity to alterations in cell signaling pathways. These effects can lead to various therapeutic outcomes, such as anti-inflammatory, antibacterial, and antiviral effects .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of quinoline compounds .

Eigenschaften

IUPAC Name |

1-oxo-2H-isoquinoline-8-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-6-8-3-1-2-7-4-5-11-10(13)9(7)8/h1-6H,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZMAUBHAMJZMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C=O)C(=O)NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Piperidin-3-yl)benzo[d]thiazole](/img/structure/B1342488.png)

![[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine](/img/structure/B1342495.png)

![[1-(4-Ethylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1342502.png)